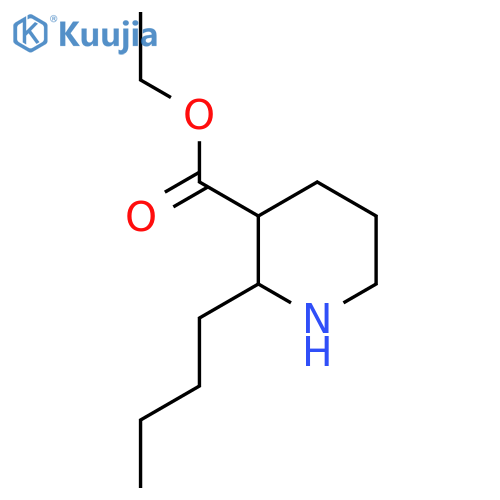

Cas no 2168682-81-1 (ethyl 2-butylpiperidine-3-carboxylate)

ethyl 2-butylpiperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-butylpiperidine-3-carboxylate

- 2168682-81-1

- EN300-1476915

-

- インチ: 1S/C12H23NO2/c1-3-5-8-11-10(7-6-9-13-11)12(14)15-4-2/h10-11,13H,3-9H2,1-2H3

- InChIKey: AFNDPLHARKADIR-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1CCCNC1CCCC)=O

計算された属性

- せいみつぶんしりょう: 213.172878976g/mol

- どういたいしつりょう: 213.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 38.3Ų

ethyl 2-butylpiperidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1476915-1.0g |

ethyl 2-butylpiperidine-3-carboxylate |

2168682-81-1 | 1g |

$1214.0 | 2023-06-06 | ||

| Enamine | EN300-1476915-0.1g |

ethyl 2-butylpiperidine-3-carboxylate |

2168682-81-1 | 0.1g |

$1068.0 | 2023-06-06 | ||

| Enamine | EN300-1476915-2500mg |

ethyl 2-butylpiperidine-3-carboxylate |

2168682-81-1 | 2500mg |

$2379.0 | 2023-09-29 | ||

| Enamine | EN300-1476915-0.05g |

ethyl 2-butylpiperidine-3-carboxylate |

2168682-81-1 | 0.05g |

$1020.0 | 2023-06-06 | ||

| Enamine | EN300-1476915-250mg |

ethyl 2-butylpiperidine-3-carboxylate |

2168682-81-1 | 250mg |

$1117.0 | 2023-09-29 | ||

| Enamine | EN300-1476915-100mg |

ethyl 2-butylpiperidine-3-carboxylate |

2168682-81-1 | 100mg |

$1068.0 | 2023-09-29 | ||

| Enamine | EN300-1476915-500mg |

ethyl 2-butylpiperidine-3-carboxylate |

2168682-81-1 | 500mg |

$1165.0 | 2023-09-29 | ||

| Enamine | EN300-1476915-0.5g |

ethyl 2-butylpiperidine-3-carboxylate |

2168682-81-1 | 0.5g |

$1165.0 | 2023-06-06 | ||

| Enamine | EN300-1476915-10.0g |

ethyl 2-butylpiperidine-3-carboxylate |

2168682-81-1 | 10g |

$5221.0 | 2023-06-06 | ||

| Enamine | EN300-1476915-50mg |

ethyl 2-butylpiperidine-3-carboxylate |

2168682-81-1 | 50mg |

$1020.0 | 2023-09-29 |

ethyl 2-butylpiperidine-3-carboxylate 関連文献

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

ethyl 2-butylpiperidine-3-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 2-Butylpiperidine-3-Carboxylate (CAS No. 2168682-81-1): Properties, Applications, and Industry Trends

Ethyl 2-butylpiperidine-3-carboxylate (CAS 2168682-81-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a piperidine derivative, it combines a carboxylate ester group with an alkyl-substituted heterocyclic ring, offering versatile reactivity. The compound's molecular formula and precise stereochemistry make it valuable for designing bioactive molecules, particularly in CNS-targeting drugs and crop protection agents.

Recent studies highlight the growing demand for nitrogen-containing heterocycles like 2-butylpiperidine derivatives in drug discovery. With the pharmaceutical industry's focus on GPCR-targeted therapies and neurotransmitter modulators, this compound serves as a key intermediate. Its ethyl ester moiety enhances bioavailability—a critical factor addressed in 2024 drug formulation trends. Researchers are exploring its potential in allosteric modulation applications, aligning with current AI-driven molecular design approaches.

The synthesis of ethyl 2-butylpiperidine-3-carboxylate typically involves multistep organic reactions including reductive amination and esterification. Advanced flow chemistry techniques have improved its production efficiency, reducing byproducts—a response to the industry's push for green chemistry solutions. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), meeting ICH Q3 guidelines for pharmaceutical intermediates.

In material science, this compound contributes to developing ionic liquid electrolytes for next-gen batteries—a hot topic in renewable energy storage research. Its polar-apolar dual nature enables unique solvation properties, with patents emerging in solid-state battery applications. Such innovations address frequent search queries about "sustainable energy materials" and "non-flammable electrolytes".

Quality control protocols for CAS 2168682-81-1 emphasize chiral purity analysis due to its stereogenic centers. This aligns with regulatory trends favoring enantioselective synthesis, as seen in updated FDA guidance documents. The compound's logP value (predicted 2.8) and hydrogen bonding capacity make it a case study for computational ADMET modeling—a technique increasingly integrated with machine learning platforms.

Market analysts note rising procurement of piperidine carboxylates by CDMOs serving oncology and neurology pipelines. The 2-butyl substitution pattern shows particular promise in blood-brain barrier penetration studies, correlating with growing searches for "CNS drug delivery enhancers". Stable isotope-labeled versions (13C/15N) are also being developed for metabolic pathway tracing applications.

From an environmental standpoint, ethyl 2-butylpiperidine-3-carboxylate demonstrates favorable OECD 301 biodegradation profiles compared to traditional solvents. This positions it as a candidate for eco-friendly extraction processes—a key consideration in ESG-compliant manufacturing. Recent publications discuss its use in bio-based plasticizers, tapping into the circular economy discourse.

Handling recommendations include storage under nitrogen atmosphere at 2-8°C to maintain stability. Technical datasheets provide detailed DSC thermal analysis curves, responding to industry needs for thermodynamic property data. These specifications support its integration into automated synthesis platforms—a growing sector in Industry 4.0 chemical production.

Ongoing research explores the compound's role in catalysis, particularly as a ligand in asymmetric hydrogenation. Its steric and electronic tuning capabilities make it relevant to transition metal complexes development. Such applications connect with trending searches about "chiral auxiliaries" and "atom-efficient reactions" in synthetic chemistry forums.

In conclusion, ethyl 2-butylpiperidine-3-carboxylate (CAS 2168682-81-1) represents a multifaceted compound bridging pharmaceutical innovation and sustainable chemistry. Its evolving applications reflect current scientific priorities—from precision medicine to green technology—making it a compound to watch in coming years.

2168682-81-1 (ethyl 2-butylpiperidine-3-carboxylate) 関連製品

- 123175-82-6(ACHROMOPEPTIDASE)

- 1804834-41-0(Methyl 4-(chloromethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylate)

- 1261679-72-4(2,3,4-Tribromo(difluoromethoxy)benzene)

- 15268-31-2(3-Pyridyl Isocyanate)

- 1368296-24-5(3-(N-benzylacetamido)-2-methylpropanoic acid)

- 1366818-32-7(4-(2,6-dimethoxyphenyl)pyrrolidin-2-one)

- 2138547-54-1(3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine)

- 1216527-48-8(Lornoxicam-d4)

- 1805535-21-0(3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-fluoro-4-methyl-, ethyl ester)

- 243128-44-1(2-Methyl-3,5-bis(trifluoromethyl)aniline)